2,7-Dichlorofluoren-9-one oxime
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Overview
Description
2,7-Dichlorofluoren-9-one oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbonyl compound. This compound is derived from 2,7-dichlorofluoren-9-one, a fluorene derivative with two chlorine atoms at the 2 and 7 positions. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorofluoren-9-one oxime typically involves the reaction of 2,7-dichlorofluoren-9-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux. The oxime product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of oximes often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorofluoren-9-one oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group can yield the corresponding amine.
Hydrolysis: Hydrolysis of the oxime can regenerate the original ketone.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogenation catalysts are commonly used for the reduction of oximes.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of oximes.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atoms under mild conditions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Hydrolysis: The major product is 2,7-dichlorofluoren-9-one.
Substitution: The major products are substituted fluorenes with various functional groups.
Scientific Research Applications
2,7-Dichlorofluoren-9-one oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichlorofluoren-9-one oxime involves its interaction with specific molecular targets. For example, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby restoring its enzymatic activity . The compound may also interact with other enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A more potent oxime reactivator with a broader spectrum of activity.
Uniqueness
2,7-Dichlorofluoren-9-one oxime is unique due to its specific substitution pattern on the fluorene ring, which can influence its reactivity and interactions with biological targets. Its dichloro substitution may also enhance its stability and lipophilicity compared to other oximes.
Properties
CAS No. |
22296-44-2 |
---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
N-(2,7-dichlorofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16-17)11(9)5-7/h1-6,17H |
InChI Key |
QBEGYWPUWWKWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO)C3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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